molecular formula C5H7NO4 B583072 Oxiranecarboxylic acid, 3-(aminocarbonyl)-, methyl ester, (2S-trans)- (9CI) CAS No. 153763-77-0

Oxiranecarboxylic acid, 3-(aminocarbonyl)-, methyl ester, (2S-trans)- (9CI)

Cat. No.: B583072
CAS No.: 153763-77-0
M. Wt: 145.11 g/mol
InChI Key: FKAKGNGKVOOZGE-HRFVKAFMSA-N
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Description

Oxiranecarboxylic acid, 3-(aminocarbonyl)-, methyl ester, (2S-trans)- (9CI) is a chemical compound with the molecular formula C5H7NO4 and a molecular weight of 145.11 g/mol . This compound is known for its unique structure, which includes an oxirane ring and a carboxylic acid ester group. It is used in various scientific research applications due to its reactivity and potential biological activity.

Preparation Methods

The synthesis of Oxiranecarboxylic acid, 3-(aminocarbonyl)-, methyl ester, (2S-trans)- (9CI) typically involves the reaction of an appropriate oxirane precursor with a carbamoylating agent under controlled conditions. Industrial production methods may vary, but they generally involve the use of high-purity reagents and precise reaction conditions to ensure the desired stereochemistry and purity of the final product .

Chemical Reactions Analysis

Oxiranecarboxylic acid, 3-(aminocarbonyl)-, methyl ester, (2S-trans)- (9CI) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols .

Scientific Research Applications

Oxiranecarboxylic acid, 3-(aminocarbonyl)-, methyl ester, (2S-trans)- (9CI) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Oxiranecarboxylic acid, 3-(aminocarbonyl)-, methyl ester, (2S-trans)- (9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Oxiranecarboxylic acid, 3-(aminocarbonyl)-, methyl ester, (2S-trans)- (9CI) can be compared with similar compounds such as CA-074 methyl ester, which is also an oxirane-containing compound with biological activity. The unique features of Oxiranecarboxylic acid, 3-(aminocarbonyl)-, methyl ester, (2S-trans)- (9CI) include its specific stereochemistry and the presence of a carbamoyl group, which can influence its reactivity and biological properties .

Similar compounds include:

Properties

CAS No.

153763-77-0

Molecular Formula

C5H7NO4

Molecular Weight

145.11 g/mol

IUPAC Name

methyl (2S,3S)-3-carbamoyloxirane-2-carboxylate

InChI

InChI=1S/C5H7NO4/c1-9-5(8)3-2(10-3)4(6)7/h2-3H,1H3,(H2,6,7)/t2-,3-/m0/s1

InChI Key

FKAKGNGKVOOZGE-HRFVKAFMSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@H](O1)C(=O)N

SMILES

COC(=O)C1C(O1)C(=O)N

Canonical SMILES

COC(=O)C1C(O1)C(=O)N

Synonyms

Oxiranecarboxylic acid, 3-(aminocarbonyl)-, methyl ester, (2S-trans)- (9CI)

Origin of Product

United States

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